molecular formula C29H37N3O8 B3951172 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3951172
M. Wt: 555.6 g/mol
InChI Key: CDICYEAMTLKMGE-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid: is a complex organic compound that features a combination of piperazine and piperidine moieties linked to a benzodioxole and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve:

    Formation of the benzodioxole intermediate: This can be achieved through the reaction of catechol with formaldehyde and subsequent cyclization.

    Synthesis of the piperazine and piperidine intermediates: These intermediates are prepared through standard amination reactions.

    Coupling reactions: The final step involves coupling the benzodioxole intermediate with the piperazine and piperidine intermediates under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperazine and piperidine rings, potentially leading to the formation of secondary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for electrophilic substitution typically involve the use of acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the piperazine ring can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific receptors or enzymes could make it useful in the treatment of certain diseases.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in Suzuki coupling reactions.

Uniqueness

What sets [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone apart is its combination of benzodioxole, piperazine, and piperidine moieties

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4.C2H2O4/c1-2-32-24-6-4-3-5-23(24)19-28-11-9-22(10-12-28)27(31)30-15-13-29(14-16-30)18-21-7-8-25-26(17-21)34-20-33-25;3-1(4)2(5)6/h3-8,17,22H,2,9-16,18-20H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICYEAMTLKMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 2
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 3
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 4
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 5
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Reactant of Route 6
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]methanone;oxalic acid

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